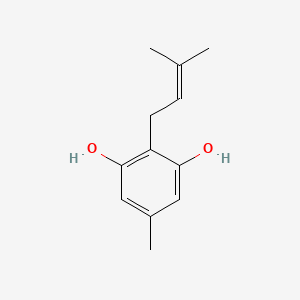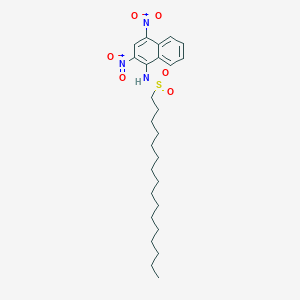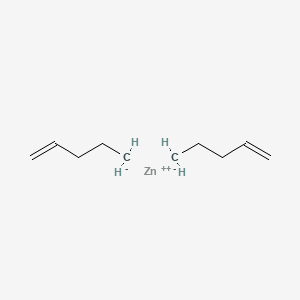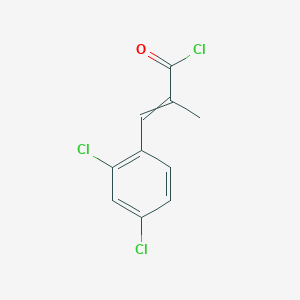
Naphthalen-1-yl (3-nitrilo-2-oxopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-1-yl (3-nitrilo-2-oxopropyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a naphthalene ring attached to a carbamate group, which is further linked to a nitrilo-oxopropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl (3-nitrilo-2-oxopropyl)carbamate typically involves the reaction of naphthalen-1-yl isocyanate with 3-nitrilo-2-oxopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalen-1-yl (3-nitrilo-2-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrilo group to an amine group.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts such as palladium or nickel, and are often carried out in organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of naphthalen-1-yl (3-amino-2-oxopropyl)carbamate.
Substitution: Formation of various substituted carbamates depending on the substituent introduced.
Applications De Recherche Scientifique
Naphthalen-1-yl (3-nitrilo-2-oxopropyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Naphthalen-1-yl (3-nitrilo-2-oxopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The nitrilo group can form hydrogen bonds or electrostatic interactions with amino acid residues in the enzyme, leading to inhibition of its activity. The carbamate group may also participate in covalent bonding with the enzyme, further enhancing its inhibitory effects.
Comparaison Avec Des Composés Similaires
Naphthalen-1-yl (3-nitrilo-2-oxopropyl)carbamate can be compared with other similar compounds, such as:
Naphthalen-1-yl (3-chloro-2-oxopropyl)carbamate: Similar structure but with a chloro group instead of a nitrilo group.
Naphthalen-1-yl (3-amino-2-oxopropyl)carbamate: Similar structure but with an amino group instead of a nitrilo group.
Naphthalen-1-yl (3-hydroxy-2-oxopropyl)carbamate: Similar structure but with a hydroxy group instead of a nitrilo group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
39088-40-9 |
|---|---|
Formule moléculaire |
C14H10N2O3 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
naphthalen-1-yl N-(2-cyano-2-oxoethyl)carbamate |
InChI |
InChI=1S/C14H10N2O3/c15-8-11(17)9-16-14(18)19-13-7-3-5-10-4-1-2-6-12(10)13/h1-7H,9H2,(H,16,18) |
Clé InChI |
IMMYEZPJABPYJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OC(=O)NCC(=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


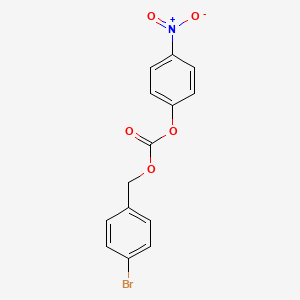


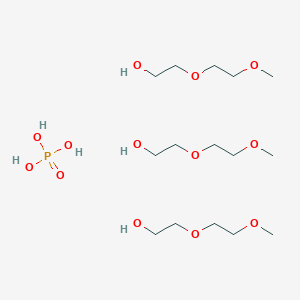
![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)


![7H-pyrrolo[3,4-g]quinoxaline](/img/structure/B14662750.png)
